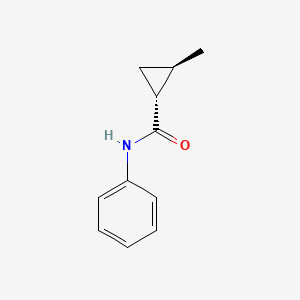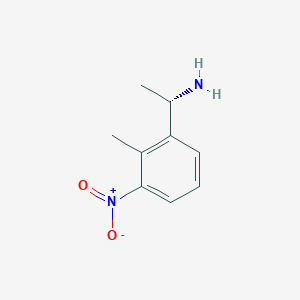
(S)-1-(2-Methyl-3-nitrophenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(2-Methyl-3-nitrophenyl)ethan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a nitro group and a methyl group attached to a phenyl ring, along with an amine group attached to an ethan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Methyl-3-nitrophenyl)ethan-1-amine typically involves the amination of bulky ketones. One common method involves the use of amine transaminases, which are enzymes that catalyze the transfer of an amine group to a ketone substrate. The reaction conditions often include the presence of pyridoxal-5’-phosphate as a coenzyme, which serves as a molecular shuttle for ammonia .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of aluminum chloride as a catalyst in the bromination of 3-nitroacetophenone. The reaction is typically carried out in anhydrous diethyl ether at low temperatures .
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Methyl-3-nitrophenyl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions where the nitro or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
(S)-1-(2-Methyl-3-nitrophenyl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (S)-1-(2-Methyl-3-nitrophenyl)ethan-1-amine exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes such as amine transaminases, which facilitate the transfer of amine groups. This interaction can influence various biochemical pathways, including those involved in the synthesis and metabolism of other organic compounds .
Comparison with Similar Compounds
Similar Compounds
3-Nitroacetophenone: A precursor in the synthesis of (S)-1-(2-Methyl-3-nitrophenyl)ethan-1-amine.
2-Bromo-1-(3-nitrophenyl)ethanone: Another related compound used in similar synthetic routes.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both nitro and methyl groups on the phenyl ring. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
(1S)-1-(2-methyl-3-nitrophenyl)ethanamine |
InChI |
InChI=1S/C9H12N2O2/c1-6-8(7(2)10)4-3-5-9(6)11(12)13/h3-5,7H,10H2,1-2H3/t7-/m0/s1 |
InChI Key |
FHMQWVFXCUXEKN-ZETCQYMHSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])[C@H](C)N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


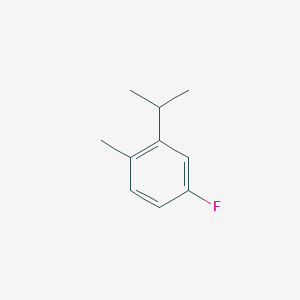
![Sodium{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}methanesulfinate](/img/structure/B13569435.png)
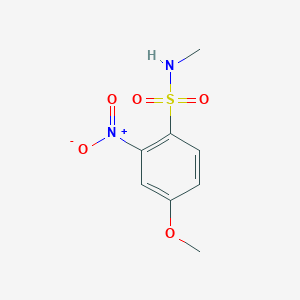
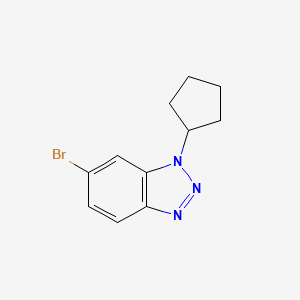
![(3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoicacid](/img/structure/B13569458.png)
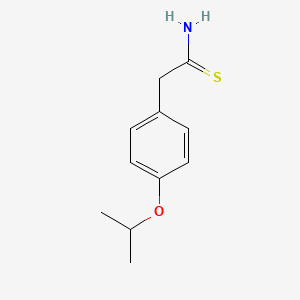
![2-((Benzyloxy)carbonyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13569471.png)
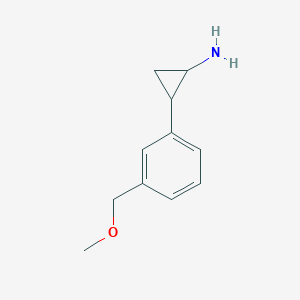
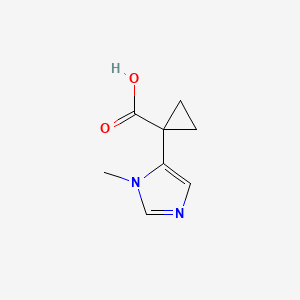
![6-(2-amino-7-fluoro-9H-pyrimido[4,5-b]indol-4-yl)-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13569488.png)
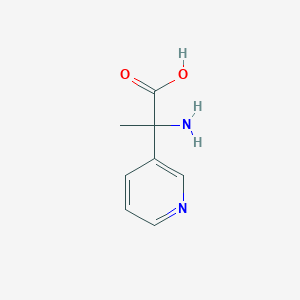
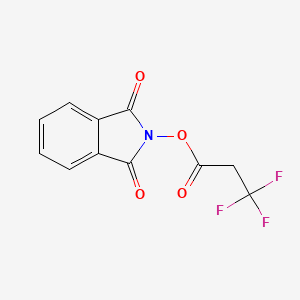
![4-(3-sulfanylbenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B13569506.png)
